molecular formula C11H15NO2 B148676 Methyl 3-amino-4-phenylbutanoate CAS No. 129042-93-9

Methyl 3-amino-4-phenylbutanoate

Cat. No.: B148676
CAS No.: 129042-93-9
M. Wt: 193.24 g/mol
InChI Key: JFNXWNUTVYGPMF-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-phenylbutanoate is an organic compound with the molecular formula C11H15NO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-4-phenylbutanoate can be synthesized through the esterification of 4-amino-3-phenylbutanoic acid. One common method involves reacting 4-amino-3-phenylbutanoic acid with methanol in the presence of thionyl chloride. The reaction is typically carried out at a temperature range of 60-70°C for about 2 hours. The product is then crystallized and purified .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-phenylbutanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or imino derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 3-amino-4-phenylbutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-amino-4-phenylbutanoate involves its interaction with GABA receptors in the brain. By mimicking the structure of GABA, it can bind to GABA receptors and modulate their activity, leading to neuroprotective and anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

    Phenibut: A derivative of GABA with similar neuroprotective and nootropic effects.

    Baclofen: Another GABA derivative used as a muscle relaxant and antispastic agent.

Uniqueness

Methyl 3-amino-4-phenylbutanoate is unique due to its specific ester functional group, which can influence its pharmacokinetic properties and make it more suitable for certain applications compared to other GABA derivatives .

Properties

IUPAC Name

methyl 3-amino-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNXWNUTVYGPMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80556737
Record name Methyl 3-amino-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129042-93-9
Record name Methyl 3-amino-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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